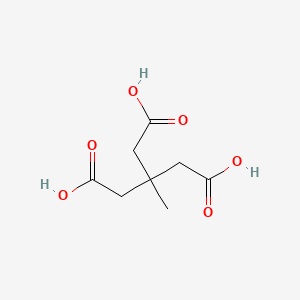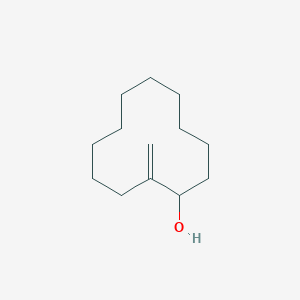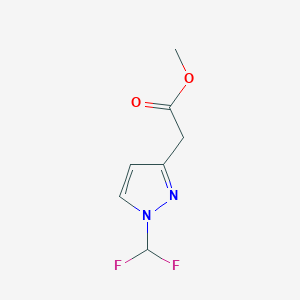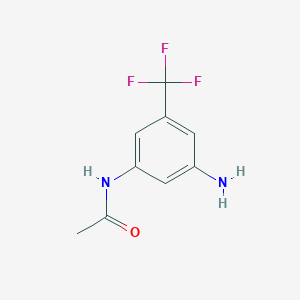![molecular formula C8H5ClF3NO B13992350 1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone is a chemical compound with the molecular formula C8H6ClF3NO It is a pyridine derivative characterized by the presence of chloro and trifluoromethyl groups
准备方法
The synthesis of 1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6-(trifluoromethyl)pyridine and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a diverse array of chemical derivatives.
科学研究应用
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context, but may include inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone and 1-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]ethanone.
Uniqueness: The presence of both chloro and trifluoromethyl groups in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H5ClF3NO |
|---|---|
分子量 |
223.58 g/mol |
IUPAC 名称 |
1-[4-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-3-13-7(2-6(5)9)8(10,11)12/h2-3H,1H3 |
InChI 键 |
GDWSMOSPCGKDMO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C(C=C1Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13992276.png)

![8-(3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13992281.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid](/img/structure/B13992288.png)

![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)


![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)




